3-(3,4-Dimethylcyclohexyl)aniline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H21N |
|---|---|
Molecular Weight |
203.32 g/mol |
IUPAC Name |
3-(3,4-dimethylcyclohexyl)aniline |
InChI |
InChI=1S/C14H21N/c1-10-6-7-13(8-11(10)2)12-4-3-5-14(15)9-12/h3-5,9-11,13H,6-8,15H2,1-2H3 |
InChI Key |
DKAVHSWGLXKBIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1C)C2=CC(=CC=C2)N |
Origin of Product |
United States |
Synthetic Methodologies and Route Optimization for 3 3,4 Dimethylcyclohexyl Aniline
Retrosynthetic Analysis and Strategic Disconnections for the Target Compound
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical steps known as disconnections.
Convergent Approaches via Aryl-Cyclohexyl Bond Formation
This disconnection yields two key synthons: a 3-aminophenyl synthon and a 3,4-dimethylcyclohexyl synthon. The corresponding synthetic equivalents for these synthons would be a suitably functionalized aniline (B41778) derivative and a reactive 3,4-dimethylcyclohexyl species.
Aniline Fragment: A common precursor for the 3-aminophenyl synthon is a halogenated aniline, such as 3-bromoaniline (B18343) or 3-iodoaniline. Alternatively, a nitrobenzene (B124822) derivative like 3-bromonitrobenzene can be used, with the nitro group being reduced to an amine in a later step. nbinno.comgoogle.comprepchem.com The synthesis of 3-bromonitrobenzene itself typically starts from the nitration of benzene, followed by a directed bromination. nbinno.comyoutube.com
Cyclohexyl Fragment: The 3,4-dimethylcyclohexyl fragment can be prepared as an organometallic reagent, such as an organozinc (e.g., (3,4-dimethylcyclohexyl)zinc halide) or an organoboron compound (e.g., 3,4-dimethylcyclohexylboronic acid). These can be generated from the corresponding 3,4-dimethylcyclohexyl halide.
The subsequent joining of these two fragments relies on powerful cross-coupling reactions, which are discussed in section 2.2.1.
Linear Approaches Incorporating Cyclohexyl or Aniline Functionalization
Linear synthesis involves a stepwise modification of a single starting material. While potentially longer, this approach can be advantageous if a suitable starting scaffold is readily available.
Route A: Functionalization of a Pre-formed Aryl-Cyclohexyl Core
One linear strategy begins with a molecule already containing the aryl-cyclohexyl linkage, such as (3,4-dimethylcyclohexyl)benzene. This precursor could then undergo nitration, preferentially at the meta-position due to the directing effect of the alkyl group, followed by reduction of the resulting nitro group to the desired aniline.
Route B: Functionalization of a Cyclohexyl-Substituted Precursor
Another linear approach involves starting with a cyclohexyl-based precursor and building the aniline functionality. A key intermediate for this strategy could be 3-(3,4-dimethylcyclohexyl)cyclohexanone. This ketone can be converted to the target aniline through various methods, including reductive amination. pearson.comresearchgate.net Syntheses for various dimethylcyclohexanone isomers have been reported, often starting from precursors like dimethylphenols or through multi-step sequences from simpler cyclic compounds. acs.orgacs.orgorgsyn.orgchemicalbook.comtandfonline.com
Route C: Functionalization of an Aniline Precursor
A third linear strategy starts with an aniline derivative and constructs the cyclohexyl ring. For example, one could envision a Friedel-Crafts-type reaction between a protected aniline and a reactive derivative of 3,4-dimethylcyclohexene, although such reactions can be challenging and may lead to issues with regioselectivity and catalyst compatibility with the amine functionality. A more plausible approach involves the hydrogenation of an aromatic precursor, such as 3-(3,4-dimethylphenyl)aniline. The selective hydrogenation of one aromatic ring in the presence of another is a significant challenge but can be achieved with specialized catalysts. organic-chemistry.org
Development and Refinement of Novel Synthetic Pathways
Based on the retrosynthetic analysis, several modern synthetic methods can be employed to construct 3-(3,4-dimethylcyclohexyl)aniline efficiently.
Catalytic Cross-Coupling Methodologies for C(aryl)-C(cyclohexyl) Linkage
The formation of the C(sp²)-C(sp³) bond between the aniline and cyclohexane (B81311) rings is a prime candidate for transition metal-catalyzed cross-coupling reactions. wuxiapptec.com These reactions have revolutionized organic synthesis due to their high efficiency and functional group tolerance. wikipedia.orgyoutube.com
Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organohalide, catalyzed by a nickel or palladium complex. wikipedia.org For the synthesis of our target, (3,4-dimethylcyclohexyl)zinc halide could be coupled with 3-bromoaniline or 3-iodoaniline. nih.gov The Negishi coupling is particularly effective for forming C(sp²)-C(sp³) bonds and is known for its high functional group tolerance. nih.govresearchgate.netacs.org
Suzuki-Miyaura Coupling: The Suzuki reaction couples an organoboron compound with an organohalide using a palladium catalyst. wikipedia.orglibretexts.orgfishersci.co.uk While highly effective for C(sp²)-C(sp²) couplings, its application to C(sp³)-hybridized organoboranes can be more challenging, sometimes requiring specialized ligands and conditions to achieve good yields. rsc.org A potential route would involve the coupling of 3-bromoaniline with a 3,4-dimethylcyclohexylboronic acid or ester.
Below is a table summarizing potential catalytic systems for these cross-coupling reactions.
| Coupling Reaction | Aryl Partner (Example) | Cyclohexyl Partner (Example) | Catalyst/Ligand System (Example) | Base (Example) | Reference |
| Negishi | 3-Bromoaniline | (3,4-Dimethylcyclohexyl)zinc chloride | Pd(OAc)₂ / CPhos | - | nih.gov |
| Negishi | 3-Chloroaniline | (3,4-Dimethylcyclohexyl)zinc bromide | Ni(acac)₂ / PPh₃ | - | wikipedia.org |
| Suzuki-Miyaura | 3-Iodoaniline | 3,4-Dimethylcyclohexylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | wikipedia.orgfishersci.co.uk |
| Suzuki-Miyaura | 3-Bromoaniline | Cyclohexylboronic acid pinacol (B44631) ester | Pd(OAc)₂ / SPhos | K₃PO₄ | rsc.org |
Reductive Amination Strategies and Variants for Amino Group Introduction
Reductive amination is a powerful and widely used method for synthesizing amines from carbonyl compounds. wikipedia.orgmasterorganicchemistry.com This reaction proceeds via the formation of an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. wikipedia.org
In a linear approach to this compound, a key step could be the reductive amination of 3-(3,4-dimethylphenyl)cyclohexanone with an ammonia (B1221849) source. researchgate.netacs.org The reaction is typically carried out in the presence of a reducing agent that selectively reduces the imine intermediate without affecting the initial carbonyl group.
Common reducing agents for this transformation include:
Sodium cyanoborohydride (NaBH₃CN): This reagent is mild and chemoselective, capable of reducing iminium ions much faster than ketones or aldehydes. masterorganicchemistry.com
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃): A less toxic alternative to NaBH₃CN, it is also highly effective for reductive aminations under mild, non-acidic conditions.
Catalytic Hydrogenation: Using molecular hydrogen (H₂) with a metal catalyst (e.g., Ni, Pd/C) is a green and atom-economical approach. wikipedia.orgacs.org This can be performed as a one-pot reaction where the ketone, ammonia, and catalyst are combined under hydrogen pressure. researchgate.net
The table below outlines representative conditions for reductive amination.
| Carbonyl Precursor | Amine Source | Reducing Agent | Catalyst (if applicable) | Solvent (Example) | Reference |
| 3-(3,4-Dimethylphenyl)cyclohexanone | Ammonia (aq.) | H₂ | Cobalt (in situ generated) | - | acs.org |
| 3-(3,4-Dimethylphenyl)cyclohexanone | Ammonia | H₂ | Nickel | Methanol | wikipedia.org |
| 3-(3,4-Dimethylphenyl)cyclohexanone | NH₄OAc | Phenylsilane | Dibutyltin dichloride | - | mdpi.com |
| 3-(3,4-Dimethylphenyl)cyclohexanone | Ammonia | NaBH₃CN | - | Methanol | masterorganicchemistry.com |
Multi-Component Reactions for Concurrent Construction of Core Structure
Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. nih.govorganic-chemistry.org These reactions are prized for their atom economy, step economy, and ability to rapidly generate molecular complexity.
Synthesizing a meta-substituted aniline like the target compound could potentially be achieved via a three-component reaction. For example, methods have been developed for the synthesis of meta-substituted anilines from the reaction of 1,3-diketones, acetone (B3395972), and various amines. rsc.org A hypothetical MCR for our target could involve a suitably substituted 1,3-diketone that, upon condensation with an enamine derived from acetone and ammonia, cyclizes and aromatizes to form the 3,5-disubstituted aniline core. While a direct MCR to form the specific this compound is not explicitly reported, the principles of MCRs offer a promising avenue for novel route design. rsc.orgresearchgate.netdocumentsdelivered.comacs.org
For instance, a reaction could be envisioned between a diketone bearing the 3,4-dimethylcyclohexyl moiety, an enamine (or its precursors, acetone and ammonia), leading to the aniline ring in a single pot. rsc.org The development of such a specific MCR would represent a significant advancement in the synthesis of this class of compounds.
Stereoselective Synthesis of this compound Isomers
The core challenge in synthesizing a specific isomer of this compound lies in the controlled formation of the three stereocenters at positions 1, 3, and 4 of the cyclohexane ring. Strategies must address both the relative orientation of the methyl groups (cis or trans) and the orientation of the aniline group relative to these substituents.
Diastereoselective synthesis aims to produce a specific diastereomer in preference to others. For this compound, this primarily involves controlling the relative stereochemistry of the two methyl groups and the subsequent introduction of the amino group.
A plausible and highly convergent approach is the reductive amination of a 3,4-dimethylcyclohexanone (B1585827) precursor with aniline . numberanalytics.commasterorganicchemistry.com The stereochemical outcome of this reaction is heavily dependent on the stereoisomeric purity of the starting ketone and the choice of reducing agent. The ketone precursor, cis- or trans-3,4-dimethylcyclohexanone (B13796938), can be synthesized through methods like the Diels-Alder reaction followed by selective hydrogenation.
The reduction of the intermediate imine or iminium ion is often directed by sterics. acs.org Hydride attack will typically occur from the less hindered face of the molecule. For instance, reduction of the imine formed from trans-3,4-dimethylcyclohexanone would likely favor the formation of the diastereomer where the incoming hydride avoids steric clash with the equatorial methyl groups, leading to a specific stereoisomer.
Another powerful strategy is the diastereoselective hydrogenation of a substituted olefin . nih.gov For example, a precursor like 3-(3,4-dimethylcyclohexa-1,5-dien-1-yl)aniline could be subjected to catalytic hydrogenation. The choice of catalyst (e.g., heterogeneous catalysts like Pt-Ni alloys or homogeneous catalysts) and the presence of directing groups can influence the facial selectivity of hydrogen addition, thereby controlling the formation of the cis or trans arrangement of the methyl groups. nih.gov
Table 1: Hypothetical Diastereoselective Reduction of 3,4-Dimethylcyclohexanone Imines
This table illustrates potential outcomes for the diastereoselective reduction of an imine formed from a mixture of 3,4-dimethylcyclohexanone and aniline, based on established principles of steric approach control.
| Reducing Agent | Predominant Hydride Delivery | Expected Major Product Stereochemistry (Relative) | Reference Principles |
| Sodium Borohydride (NaBH₄) | From the less hindered face | Equatorial amino group | masterorganicchemistry.com |
| Lithium Tri-sec-butylborohydride (L-Selectride®) | From the less hindered face (highly selective) | High preference for equatorial amino group | acs.org |
| Catalytic Hydrogenation (H₂, Pd/C) | Syn-addition from the less hindered face of the adsorbed imine | Dependent on catalyst surface interaction | jocpr.com |
Achieving enantioselectivity requires the introduction of a chiral influence during the reaction, which can be accomplished through a chiral catalyst or a covalently bonded chiral auxiliary.
Asymmetric Catalysis: Direct asymmetric reductive amination (DARA) of 3,4-dimethylcyclohexanone with aniline represents a highly atom-economical route. nih.gov This transformation can be achieved using chiral transition metal catalysts, such as those based on iridium or ruthenium, complexed with chiral phosphine (B1218219) ligands (e.g., BINAP derivatives). nih.govacs.org The chiral catalyst creates an asymmetric environment around the prochiral iminium ion intermediate, guiding the hydrogenation to favor one enantiomer over the other.
Biocatalysis offers a powerful alternative. Enzymes such as imine reductases (IREDs) and transaminases (TAs) are capable of performing asymmetric aminations with exceptional enantioselectivity. researchgate.net A dynamic kinetic resolution (DKR) approach using an IRED could, in principle, convert a racemic mixture of 3,4-dimethylcyclohexanone into a single enantiomer of the desired amine product with high yield and enantiomeric excess (e.e.). researchgate.net
Chiral Auxiliaries: A classic and robust method involves the use of a chiral auxiliary. In this approach, a prochiral precursor, such as a 3,4-dimethylcyclohexenone, is first reacted with a recoverable chiral molecule (the auxiliary). The auxiliary then directs the stereochemistry of a subsequent transformation, for example, a conjugate addition or a hydrogenation. After the desired stereocenter is set, the auxiliary is cleaved and can be recovered for reuse. While effective, this method is less atom-economical as it requires additional synthetic steps for attachment and removal of the auxiliary.
Table 2: Comparison of Potential Enantioselective Methods for this compound
This table outlines hypothetical applications of modern enantioselective methods to the synthesis of the target compound from 3,4-dimethylcyclohexanone.
| Method | Chiral Influence | Key Reaction | Potential Advantage(s) | Reference Principles |
| Asymmetric Catalysis (DARA) | Chiral Iridium or Ruthenium-phosphine complex | Direct Asymmetric Reductive Amination | High atom economy, direct conversion | nih.govacs.org |
| Biocatalysis | Imine Reductase (IRED) or Transaminase (TA) enzyme | Asymmetric Reductive Amination (DKR) | Extremely high enantioselectivity, mild conditions | researchgate.net |
| Chiral Auxiliary | Covalently bonded chiral molecule (e.g., Evans-type) | Directed conjugate addition or hydrogenation | High reliability, well-established methodology |
When a synthetic route produces a mixture of stereoisomers, efficient separation techniques are required.
Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most powerful and widely used analytical and preparative method for separating enantiomers. nih.govjiangnan.edu.cn CSPs, often based on polysaccharides (cellulose, amylose) or cyclodextrin (B1172386) derivatives, create transient, diastereomeric complexes with the enantiomers, leading to different retention times. nih.govsemanticscholar.org The separation of diastereomers is typically more straightforward and can often be achieved on standard achiral stationary phases like silica (B1680970) gel.
Diastereomeric Salt Formation: For racemic amines, a classical resolution method involves reacting the mixture with a single enantiomer of a chiral acid (e.g., tartaric acid, mandelic acid). This reaction forms a pair of diastereomeric salts, which possess different physical properties, most importantly, different solubilities. These salts can then be separated by fractional crystallization. Subsequent treatment of the separated salts with a base liberates the individual, enantiomerically pure amines.
Derivatization: In some cases, the mixture of stereoisomers can be reacted with a chiral derivatizing agent to form a mixture of diastereomers. These diastereomeric products can then be separated using standard, non-chiral chromatography techniques. Following separation, the chiral derivatizing group is cleaved to yield the pure stereoisomers.
Table 3: Common Chiral Stationary Phases (CSPs) for HPLC-based Enantioseparation
| CSP Type | Principle of Separation | Typical Analytes | Reference Principles |
| Polysaccharide-based (e.g., Cellulose, Amylose derivatives) | Formation of inclusion complexes, hydrogen bonding, π-π and dipole-dipole interactions | Broad applicability, including aromatic compounds | nih.govnih.gov |
| Cyclodextrin-based | Host-guest inclusion into the chiral cavity | Aromatic and cyclic compounds | semanticscholar.orgresearchgate.net |
| Pirkle-type (brush-type) | π-π interactions, hydrogen bonding, dipole stacking | Compounds with π-acidic or π-basic systems | |
| Macrocyclic Glycopeptide (e.g., Vancomycin) | Multiple interaction sites including hydrogen bonding, ionic, and steric interactions | Polar and ionizable compounds, amino acids | nih.gov |
Process Intensification and Scale-Up Considerations for Laboratory and Industrial Synthesis
Transitioning a synthetic route from the laboratory bench to an industrial scale requires careful optimization to ensure safety, efficiency, cost-effectiveness, and reproducibility.
Continuous Flow Chemistry: For key steps like reductive amination or hydrogenation, shifting from traditional batch reactors to continuous flow systems offers significant advantages. rsc.org Flow reactors, such as H-Cube® systems, generate hydrogen gas in situ and allow for precise control over temperature, pressure, and residence time. rsc.org This leads to improved safety by minimizing the volume of hazardous materials handled at any given time, better heat management for exothermic reactions, and often higher yields and purities. researchgate.net
Catalyst Selection and Loading: On a large scale, the cost and efficiency of the catalyst are critical. For catalytic hydrogenations or DARA, minimizing the loading of expensive noble metal catalysts (e.g., Pd, Ru, Ir) is essential. jocpr.comacs.org This involves rigorous screening to find the most active and robust catalyst. Heterogeneous catalysts are often preferred for industrial processes due to their ease of separation from the reaction mixture and potential for recycling.
Work-up and Purification: Large-scale purification must be efficient and minimize solvent waste. Crystallization is a highly desirable final purification step as it is cost-effective and can significantly enhance isomeric purity. Developing a robust crystallization procedure for the desired stereoisomer of this compound as either a free base or a salt would be a critical goal in process development.
Table 4: Comparison of Batch vs. Continuous Flow Processing for Reductive Amination
| Parameter | Batch Processing | Continuous Flow Processing | Reference Principles |
| Safety | Higher risk due to large volumes of reagents/solvents | Inherently safer with small reaction volumes, better heat control | researchgate.net |
| Heat Transfer | Limited by surface-area-to-volume ratio, can be poor | Excellent heat transfer due to high surface-area-to-volume ratio | rsc.org |
| Process Control | Parameters can drift during the batch; mixing may be inconsistent | Precise control over temperature, pressure, and residence time | rsc.org |
| Scalability | Scale-up can be non-linear and problematic | Scaled by running for longer time ("scale-out") or using larger reactors | researchgate.net |
| Reproducibility | Can vary between batches | High batch-to-batch consistency | rsc.org |
Mechanistic Investigations of Reactivity of 3 3,4 Dimethylcyclohexyl Aniline
Reactions Involving the Aromatic Amino Group
The amino group (-NH2) attached to the benzene ring is a potent activating group, significantly influencing the electron density distribution of the aromatic system. This activation makes the nitrogen atom and the ortho and para positions of the ring susceptible to a variety of chemical transformations.
The lone pair of electrons on the nitrogen atom of the aniline (B41778) moiety makes it a strong nucleophile, readily participating in reactions that form new bonds to nitrogen.
N-Acylation: 3-(3,4-Dimethylcyclohexyl)aniline is expected to react readily with acylating agents like acid chlorides or anhydrides to form the corresponding amides. This reaction, often carried out in the presence of a base to neutralize the acid byproduct, is a common strategy to protect the amino group. For instance, the reaction with acetyl chloride would yield N-(3-(3,4-dimethylcyclohexyl)phenyl)acetamide. Ruthenium(II)-catalyzed ortho-acylation of N-substituted anilines using α-oxocarboxylic acids as acyl sources represents a more advanced acylation method, though it requires initial modification of the amino group.
N-Alkylation: The amino group can be alkylated using various alkylating agents. The reaction with alkyl halides can lead to a mixture of mono- and di-alkylated products. More controlled mono-alkylation can be achieved using reductive amination or through catalytic methods, such as the "hydrogen borrowing" methodology with alcohols, which utilizes transition metal catalysts. Heterogeneous palladium catalysts have also been shown to be effective for the N-alkylation of amines with phenols.
N-Arylation: The formation of a C-N bond between the aniline nitrogen and an aryl group, such as in the Buchwald-Hartwig amination, is a cornerstone of modern organic synthesis. This palladium-catalyzed cross-coupling reaction would allow this compound to be coupled with various aryl halides or triflates to produce diarylamine derivatives. Ligand development has been crucial in expanding the scope of these reactions to include a wide variety of substrates.
Table 1: Illustrative Examples of N-Functionalization Reactions This table presents expected products from typical N-functionalization reactions based on the general reactivity of anilines.
| Reaction Type | Reagent Example | Expected Product |
| Acylation | Acetyl Chloride | N-(3-(3,4-dimethylcyclohexyl)phenyl)acetamide |
| Alkylation | Benzyl Bromide | N-benzyl-3-(3,4-dimethylcyclohexyl)aniline |
| Arylation | Iodobenzene | N-(3-(3,4-dimethylcyclohexyl)phenyl)aniline |
The -NH2 group is a powerful activating group and an ortho, para-director for electrophilic aromatic substitution (EAS). The electron-donating nature of the amino group increases the nucleophilicity of the aromatic ring, particularly at the positions ortho (2- and 6-) and para (4-) to it. The bulky 3,4-dimethylcyclohexyl substituent at the meta position will sterically hinder the adjacent ortho position (position 2), likely favoring substitution at the para position (position 4) and the other ortho position (position 6).
Halogenation: Reaction with bromine water at room temperature is expected to be rapid, leading to polybromination due to the high activation of the ring. A common product would be 2,4,6-tribromo-3-(3,4-dimethylcyclohexyl)aniline
Reactions Involving the Substituted Cyclohexyl Moiety
Ring Rearrangements and Ring Expansion/Contraction Reactions
There is no specific information available in the scientific literature regarding ring rearrangements or expansion/contraction reactions involving the cyclohexyl or aniline moieties of this compound.
Generally, aniline derivatives can undergo various rearrangement reactions, often under acidic conditions or through the formation of reactive intermediates like diazonium salts. For a molecule like this compound, potential rearrangements could theoretically involve the cyclohexyl ring, especially if a carbocation were generated on the ring. Such cationic rearrangements can be triggered by strain relief or the formation of a more stable carbocation. msu.edu For instance, reactions like the Wagner-Meerwein rearrangement involve the migration of alkyl groups in carbocation intermediates, which could lead to ring expansion or contraction, altering the dimethylcyclohexyl framework. msu.edu However, without experimental data, any proposed pathway for this specific compound remains speculative.
Transition Metal-Catalyzed Transformations and C-H Activation Studies
No dedicated studies on transition metal-catalyzed transformations or C-H activation for this compound have been published. Research in this area typically focuses on using the unique reactivity of transition metals to form new chemical bonds in a controlled and efficient manner.
While palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for creating C-C and C-N bonds, specific studies detailing the use of this compound as either a substrate or a ligand precursor are absent from the literature. nih.govfishersci.ca
As a substrate, the aniline moiety could potentially undergo N-arylation reactions, a process extensively developed for synthesizing complex amines from primary or secondary anilines and aryl halides. nih.gov The reactivity in such a Buchwald-Hartwig amination would depend on factors like the steric hindrance imposed by the bulky dimethylcyclohexyl group and the electronic properties of the aniline ring.
Alternatively, the aniline nitrogen could be functionalized to create a coordinating group, turning the entire molecule into a ligand for a metal catalyst. The performance of such a ligand in, for example, a Suzuki-Miyaura coupling, would be influenced by the steric and electronic environment provided by the dimethylcyclohexyl and aryl groups. fishersci.ca
Table 1: Hypothetical Palladium-Catalyzed Cross-Coupling Reactions This table is illustrative of the types of reactions studied for aniline derivatives in general, not based on experimental data for this compound.
| Reaction Type | Coupling Partner | Potential Product Type | Catalyst System (Typical) |
|---|---|---|---|
| Buchwald-Hartwig Amination | Aryl bromide | N-aryl-3-(3,4-dimethylcyclohexyl)aniline | Pd₂(dba)₃ / Phosphine (B1218219) Ligand |
Investigation of C-H Bond Functionalization on Aryl and Cyclohexyl Positions
There are no published investigations into the C-H bond functionalization of either the aromatic or the cyclohexyl parts of this compound.
C-H functionalization is a powerful strategy for modifying molecules without pre-existing functional groups. researchgate.net For the aniline portion, directing groups are often used to achieve regioselective C-H activation at the ortho positions relative to the directing group. nih.gov Without a directing group, functionalization of the aniline ring can be challenging to control. The amino group itself directs electrophilic aromatic substitution to the ortho and para positions, but transition metal-catalyzed C-H activation often follows different selectivity rules. nih.govnih.gov
Functionalizing the C-H bonds of the saturated cyclohexyl ring is even more challenging due to their lower reactivity. Such reactions typically require highly reactive metal catalysts and can suffer from a lack of selectivity, potentially leading to a mixture of products functionalized at different positions on the ring.
Kinetic and Thermodynamic Studies of Key Reaction Pathways
No kinetic or thermodynamic data for any reaction pathway involving this compound has been reported in the scientific literature.
Stereochemical Outcomes and Diastereomeric Control in Reactivity Profiles
There is a lack of research on the stereochemical outcomes and diastereomeric control in reactions involving this compound.
The 3,4-dimethylcyclohexyl group contains multiple stereocenters, meaning the compound can exist as several different stereoisomers (diastereomers and enantiomers). Any reaction occurring at the aniline or cyclohexyl moiety could be influenced by the existing stereochemistry of the substrate. For example, a reagent might approach the molecule preferentially from one face due to steric hindrance from the methyl groups, leading to the formation of one diastereomer in excess over others. Understanding and controlling these stereochemical outcomes is a significant goal in synthetic chemistry, but for this compound, this area remains unexplored.
Computational and Theoretical Chemistry Studies of 3 3,4 Dimethylcyclohexyl Aniline
Conformational Analysis and Energy Landscapes of Cyclohexyl Stereoisomers
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, and their relative energies. lumenlearning.com For 3-(3,4-Dimethylcyclohexyl)aniline, the flexible cyclohexane (B81311) ring is the primary source of conformational isomerism. The molecule can exist as different stereoisomers depending on the relative orientations of the methyl groups and the aniline (B41778) substituent.
The cyclohexane ring typically adopts a stable "chair" conformation to minimize angle and torsional strain. chemistrysteps.com Substituents on the chair can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. Due to steric hindrance, bulky substituents preferentially occupy the more spacious equatorial positions.
The this compound molecule has three substituents on the cyclohexane ring: the aniline group at position 1, a methyl group at position 3, and another methyl group at position 4. This leads to several possible diastereomers (cis/trans isomers). For each diastereomer, a conformational analysis would involve calculating the relative energies of the two possible chair conformations.
For example, in a trans-1,4-disubstituted cyclohexane, both substituents can be in equatorial positions, leading to a highly stable conformation. In a cis-1,4-disubstituted cyclohexane, one substituent must be axial while the other is equatorial. The large 3-anilino group would strongly prefer an equatorial position to avoid 1,3-diaxial interactions with hydrogens on the ring. The stability of the methyl groups would similarly depend on their cis/trans relationship to the aniline group and to each other.
Computational methods, such as Density Functional Theory (DFT), can be used to calculate the potential energy landscape of these isomers, identifying the lowest energy (most stable) conformations and the energy barriers for conversion between them. researchgate.net
Table 1: Illustrative Steric Strain (A-values) for Cyclohexane Substituents This table provides typical A-values (a measure of steric bulk) for related substituents to illustrate the principles of conformational analysis. Specific calculated values for the this compound system would require dedicated computational studies.
| Substituent | A-value (kcal/mol) | Preference for Equatorial Position |
| -CH₃ (Methyl) | 1.7 | Strong |
| -C₆H₅ (Phenyl) | 2.8-3.1 | Very Strong |
| -NH₂ (Amino) | 1.2-1.6 | Strong |
Data based on general principles of conformational analysis. lumenlearning.com
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis of Reactivity
The electronic structure of a molecule governs its reactivity. Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactions, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com
The HOMO represents the orbital containing the most energetic electrons and is associated with the molecule's ability to act as a nucleophile (electron donor). youtube.com
The LUMO is the lowest energy empty orbital and relates to the molecule's ability to act as an electrophile (electron acceptor). youtube.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline ring and the nitrogen atom's lone pair. This indicates that the molecule would likely act as a nucleophile in chemical reactions, with electrophilic attack occurring at the nitrogen atom or at the ortho and para positions of the aniline ring. The HOMO-LUMO energy gap is an important indicator of chemical stability; a large gap suggests high stability, while a small gap indicates higher reactivity. researchgate.net
Computational methods like DFT at the B3LYP/6-311++G(d,p) level of theory are commonly used to calculate the energies and visualize the shapes of these orbitals. researchgate.net The alkyl (dimethylcyclohexyl) substituent would have a minor electron-donating inductive effect on the aniline ring, slightly increasing the energy of the HOMO and potentially enhancing its nucleophilicity compared to unsubstituted aniline.
Table 2: Typical Calculated FMO Properties for Aniline (Illustrative) These values for aniline serve as a baseline. The 3-(3,4-dimethylcyclohexyl) substituent would slightly alter these energies.
| Property | Typical Value (eV) | Implication for Reactivity |
| HOMO Energy | -5.0 to -5.5 | Indicates nucleophilic character |
| LUMO Energy | 0.2 to 0.5 | Indicates potential for electron acceptance |
| HOMO-LUMO Gap | 5.2 to 6.0 | Suggests moderate chemical stability |
Values are illustrative and based on typical computational results for aniline. researchgate.net
Reactivity Prediction and Mechanistic Elucidation through Computational Modeling
Computational chemistry is instrumental in mapping out the entire pathway of a chemical reaction. By calculating the energies of reactants, products, and intermediates, a reaction energy profile can be constructed. A crucial part of this is locating the transition state (TS) , which is the highest energy point along the reaction coordinate. nih.gov
For reactions involving this compound, such as electrophilic aromatic substitution or N-alkylation, computational models can be used to determine the geometric structure and energy of the transition states. These calculations are often performed using DFT methods. researchgate.net Once a transition state geometry is optimized, it is characterized by a vibrational frequency analysis, which must show exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov
Furthermore, the Intrinsic Reaction Coordinate (IRC) method can be used to trace the reaction path downhill from the transition state to confirm that it connects the intended reactants and products, thus validating the proposed mechanism. nih.gov
While quantum mechanics calculations are excellent for stationary points on a potential energy surface, Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. mdpi.com An MD simulation solves Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule behaves in a dynamic environment. ajchem-a.com
For this compound, MD simulations can be used to:
Study Conformational Dynamics: Observe the flipping between different chair conformations of the cyclohexyl ring in real-time and determine the flexibility of the molecule. ed.ac.uk
Analyze Solvent Effects: Explicitly model solvent molecules (e.g., water) around the solute to understand how the solvent structure affects the molecule's conformation and availability for reaction. This is crucial for accurately modeling reaction conditions.
Binding and Interaction: Simulate the interaction of the molecule with other entities, such as a biological receptor or a surface, to understand binding modes and energies. ajchem-a.com
MD simulations typically run for nanoseconds to microseconds and rely on force fields to define the potential energy of the system. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Reactivity and Selectivity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. escholarship.org
For a molecule like this compound, a QSAR study would involve calculating a set of numerical parameters, or "descriptors," that quantify its structural, steric, and electronic properties. These descriptors could then be correlated with an observed activity, such as reaction rate or binding affinity.
Table 3: Examples of Descriptors for QSAR Modeling
| Descriptor Type | Example Descriptor | Information Provided |
| Electronic | HOMO/LUMO Energies, Mulliken Charges | Describes electronic distribution and reactivity |
| Steric | Molecular Volume, Surface Area | Describes the size and shape of the molecule |
| Lipophilic | LogP (Octanol-Water Partition Coefficient) | Describes hydrophobicity/hydrophilicity |
| Topological | Connectivity Indices | Encodes information about atom connectivity |
These descriptors can be calculated using various computational software packages and are foundational to QSAR studies. escholarship.orgnih.gov
By building a QSAR model from a diverse set of aniline derivatives, one could predict the reactivity or potential biological activity of this compound without needing to synthesize and test it first.
Investigation of Intermolecular Interactions and Self-Assembly Propensities
The aniline functional group, with its N-H bonds, can act as both a hydrogen bond donor and acceptor. The aromatic ring can participate in π-π stacking interactions with other aromatic systems. The bulky and nonpolar dimethylcyclohexyl group will primarily engage in van der Waals interactions.
Computational methods can be used to model these non-covalent interactions. By calculating the interaction energies between two or more molecules of this compound, it is possible to predict its propensity for self-assembly. For instance, one could investigate the stability of a dimer formed through hydrogen bonding between the amine groups or through hydrophobic interactions of the cyclohexyl moieties. Such studies are crucial for understanding the behavior of the compound in the solid state (crystal packing) and in concentrated solutions.
Advanced Applications in Chemical Synthesis and Materials Science
Utilization as a Versatile Synthetic Intermediate for Complex Chemical Scaffolds
The potential of 3-(3,4-Dimethylcyclohexyl)aniline as a synthetic intermediate lies in the reactivity of its aniline (B41778) moiety, which can be strategically modified to build more complex molecular architectures.
Building Block in Multi-Step Organic Synthesis Methodologies
Aniline and its derivatives are fundamental building blocks in organic synthesis, serving as precursors to a wide array of more complex molecules. The amino group on the aromatic ring can undergo a variety of chemical transformations, including diazotization, acylation, alkylation, and coupling reactions. These reactions allow for the introduction of diverse functional groups and the construction of intricate carbon-nitrogen and carbon-carbon bonds.
Precursor for Novel Ligand Architectures in Catalysis
The development of new ligands is a cornerstone of modern catalysis. Aniline derivatives are often used as precursors for the synthesis of ligands that can coordinate with metal centers to form active catalysts. The nitrogen atom of the aniline can be incorporated into various ligand frameworks, such as Schiff bases, phosphine-amines, and N-heterocyclic carbenes.
The this compound molecule, with its distinct steric and electronic properties conferred by the dimethylcyclohexyl substituent, could be a precursor to ligands with unique coordination geometries. These novel ligands could potentially lead to catalysts with improved activity, selectivity, and stability for a range of organic transformations. However, a review of the current scientific literature does not reveal any specific instances of this compound being used for this purpose.
Exploration in Polymer Chemistry and Functional Materials Development
The incorporation of specific functional monomers into polymers is a key strategy for developing materials with tailored properties. The structure of this compound suggests its potential as a monomer or a modifying agent in polymer chemistry.
Incorporation into Polymeric Backbones and Networks
Aniline itself can be polymerized to form polyaniline, a well-known conducting polymer. Substituted anilines can also be polymerized, leading to polymers with modified properties. The inclusion of the 3,4-dimethylcyclohexyl group could influence the solubility, processability, and thermal stability of the resulting polymers. For instance, studies on the structurally related compound 3,4-dimethyl-2-(4H-1,2,4-triazol-4-yl)aniline have shown that its incorporation into polymer matrices can enhance thermal stability. This suggests that the dimethylaniline substructure, in general, can be a valuable component in the design of advanced polymers.
Development of Monomers for Novel Functional Materials with Tunable Properties
The development of new monomers is crucial for creating functional materials with specific and tunable properties. The combination of the aromatic aniline ring and the aliphatic dimethylcyclohexyl group in this compound could lead to materials with a unique balance of properties, such as hydrophobicity, rigidity, and thermal resistance. These properties could be beneficial in applications such as specialty coatings, high-performance plastics, and materials for electronic applications. As with other potential applications, there is currently a lack of direct research to support the use of this specific compound as a monomer.
Contributions to Fundamental Mechanistic Understanding in Catalytic Systems
Detailed mechanistic studies of catalytic reactions often rely on the use of model compounds to probe the influence of steric and electronic effects on the catalytic cycle. While there are no specific studies focusing on this compound, its structure presents an interesting case for such investigations. The bulky dimethylcyclohexyl group in the meta position of the aniline ring could be used to study how sterics at a position remote from the reactive amino group can influence the outcome of a catalytic reaction. Such studies are fundamental to the rational design of more efficient and selective catalysts.
Future Research Directions and Outlook for 3 3,4 Dimethylcyclohexyl Aniline Research
Unexplored Synthetic Avenues and Methodological Advancements
The synthesis of substituted anilines is a cornerstone of organic chemistry, yet the preparation of anilines bearing bulky, stereochemically complex substituents like the 3,4-dimethylcyclohexyl group remains a challenge. galchimia.comorganic-chemistry.org Future research could focus on developing more efficient and stereoselective synthetic routes to 3-(3,4-dimethylcyclohexyl)aniline.
One promising approach involves the catalyst-free synthesis of anilines from cyclohexanones. acs.org The reaction of a suitably substituted cyclohexanone (B45756) with an ammonia (B1221849) source under palladium/C-ethylene catalysis offers a potential pathway. acs.org Investigating the diastereoselectivity of such a reaction, given the cis/trans isomerism of the 3,4-dimethylcyclohexyl moiety, would be a key research objective.
Furthermore, metal-free synthetic methodologies are gaining traction due to their cost-effectiveness and reduced environmental impact. researchgate.netacs.orgrsc.org Exploring catalyst-free reactions of anilines with β-chloroenones or the direct amination of corresponding phenols could provide alternative, greener routes to this compound and its derivatives. researchgate.net Additionally, the development of one-pot syntheses, such as the aza-Friedel–Crafts reaction in aqueous media, could streamline the production of related indolylmethanes, highlighting the potential for multicomponent reactions. acs.org
A summary of potential synthetic strategies is presented in Table 1.
Table 1: Potential Synthetic Strategies for this compound
| Synthetic Approach | Potential Starting Materials | Key Considerations |
|---|---|---|
| Catalytic Amination | 3,4-Dimethylcyclohexanone (B1585827), Ammonia | Catalyst selection (e.g., Pd/C), control of diastereoselectivity. acs.org |
| Metal-Free Amination | 3-(3,4-Dimethylcyclohexyl)phenol | Development of efficient aminating reagents, reaction conditions. acs.org |
| From Cyclohexenones | Substituted (E)-2-arylidene-3-cyclohexenones, Primary amines | Catalyst- and additive-free conditions, investigation of reaction scope. galchimia.com |
Emerging Reactivity Profiles and Novel Chemical Transformations
The reactivity of the aniline (B41778) moiety is well-established, encompassing a wide range of transformations including diazotization, electrophilic substitution, and oxidation. wikipedia.org However, the influence of the bulky and conformationally flexible 3,4-dimethylcyclohexyl substituent on these reactions is entirely unexplored.
Future research should investigate how the steric and electronic properties of the dimethylcyclohexyl group modulate the reactivity of the aniline ring. For instance, does the bulky substituent hinder or direct electrophilic aromatic substitution reactions? Does it influence the stability and subsequent reactions of the corresponding diazonium salt?
Moreover, the aniline nitrogen atom's lone pair is a key site for chemical transformations. chemistrysteps.com The development of novel polymerization methods for aniline and its derivatives, such as those using carbon dots as catalysts, opens up possibilities for creating new polymers based on this compound. rsc.org The properties of such polymers, including their solubility, conductivity, and morphology, would be of significant interest. rsc.orgrsc.orgresearchgate.net
The synthesis of copolymers with other functionalized anilines, such as o-iodoaniline, could lead to materials with tunable electronic and physical properties. worldscientific.com The impact of the 3,4-dimethylcyclohexyl group on the copolymerization process and the final material characteristics warrants investigation.
Application of Advanced Computational Methodologies for Deeper Insight
Computational chemistry offers powerful tools to predict and understand the properties of molecules without the need for extensive experimental work. researchgate.net For a compound like this compound, where experimental data is scarce, computational studies are particularly valuable.
Density Functional Theory (DFT) can be employed to investigate the compound's molecular and electronic structure, vibrational frequencies, and infrared intensities. researchgate.netresearchgate.netepa.govunt.edu Such studies can provide insights into the conformational preferences of the dimethylcyclohexyl ring and its influence on the geometry and electronic properties of the aniline moiety.
Furthermore, computational methods can be used to predict key parameters such as HOMO-LUMO energy gaps, dipole moments, and reaction pathways. researchgate.netnih.gov This information is crucial for understanding the compound's potential reactivity and for designing new chemical transformations. For example, calculating the one-electron oxidation potential can provide insights into its suitability for applications in electrochemistry. umn.edu
Predicting the pharmacokinetic profile and lipophilicity through in silico studies can also guide the potential application of its derivatives in medicinal chemistry. nih.gov A comparison of key computational parameters for aniline and its potential derivatives is presented in Table 2.
Table 2: Key Computational Parameters for Aniline and its Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |
|---|---|---|---|---|
| Aniline | Predicted to be higher than substituted anilines | Predicted to be higher than some substituted anilines | Reference value | ~1.5 |
| Hypothetical this compound | To be determined | To be determined | To be determined | To be determined |
| p-Chloroaniline | Lower than aniline | Lower than aniline | Smaller than aniline | Higher than aniline |
Note: The values for the hypothetical compound are yet to be determined through computational studies. The trends for chloro- and nitroaniline are based on established computational findings. researchgate.net
Broader Implications for Organic Synthesis and Materials Innovation
The exploration of this compound and its derivatives has the potential to impact both fundamental organic synthesis and the development of new materials. sci-hub.seresearchgate.netchemicalbook.com
In organic synthesis, the development of novel methods for introducing complex aliphatic groups onto aromatic rings would be a significant advancement. The unique steric and electronic properties of the 3,4-dimethylcyclohexyl substituent could also be exploited to control the stereochemistry of subsequent reactions, making it a potentially valuable building block in asymmetric synthesis.
In the realm of materials science, anilines are precursors to a wide range of functional materials, including conducting polymers, dyes, and pharmaceuticals. sci-hub.seresearchgate.net The incorporation of the bulky, hydrophobic dimethylcyclohexyl group could lead to polymers with enhanced solubility in organic solvents, improved processability, and unique morphological properties. rsc.orgrsc.orgresearchgate.net These materials could find applications as sensors, in tissue engineering, or as components in advanced electronic devices. rsc.orgchemicalbook.comoup.com The study of aniline-based copolymers has already shown promise for applications in batteries and other energy storage devices. researchgate.net
The future of research on this compound is an open field, with the potential for exciting discoveries and innovations. By leveraging modern synthetic techniques, exploring its unique reactivity, and applying advanced computational tools, the scientific community can unlock the full potential of this intriguing molecule.
Q & A
Q. What are the recommended synthetic routes for 3-(3,4-Dimethylcyclohexyl)aniline, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves multi-step reactions starting from substituted cyclohexane precursors. For example:
Cyclohexane Functionalization : Introduce dimethyl groups via Friedel-Crafts alkylation or catalytic hydrogenation of corresponding ketones.
Aniline Coupling : Use Buchwald-Hartwig amination or Ullmann coupling to attach the aniline group to the dimethylcyclohexyl backbone.
Critical Factors :
Q. How can researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
- Spectroscopy :
- Mass Spectrometry : HRMS validates molecular weight (e.g., [M+H]⁺ at m/z 218.2).
- Computational Analysis : DFT calculations predict electron density distribution and reactive sites .
Advanced Research Questions
Q. How do steric effects from the 3,4-dimethylcyclohexyl group influence the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer: The bulky cyclohexyl group creates steric hindrance, slowing down electrophilic aromatic substitution (EAS). To mitigate this:
Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?
Methodological Answer: Discrepancies often arise from:
Purity Variations : Impurities (e.g., unreacted amines) skew bioassay results. Validate purity via HPLC before testing.
Assay Conditions : Differences in bacterial strains (Gram+ vs. Gram–) or culture media (pH/nutrient content).
Structural Analogues : Compare activity with derivatives (e.g., replacing cyclohexyl with phenyl groups) to isolate steric/electronic contributions.
Example : A 2024 study found that this compound showed MIC = 8 µg/mL against S. aureus but was inactive against E. coli due to membrane permeability differences .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced pharmacokinetic properties?
Methodological Answer:
- Modifications :
- Hydrophilicity : Introduce –OH or –COOH groups to improve solubility (logP reduction from 3.2 to 2.1).
- Metabolic Stability : Replace labile groups (e.g., methyl with trifluoromethyl) to resist CYP450 oxidation.
- In Silico Tools : Molecular docking (AutoDock Vina) predicts binding affinity to targets (e.g., kinase enzymes) .
Q. What mechanistic insights explain the compound’s potential as a kinase inhibitor in cancer research?
Methodological Answer: Kinase inhibition likely involves:
ATP-Binding Site Blockade : The aniline group forms hydrogen bonds with conserved residues (e.g., Lys48 in EGFR).
Allosteric Modulation : The dimethylcyclohexyl group induces conformational changes in the kinase domain.
Experimental Validation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
